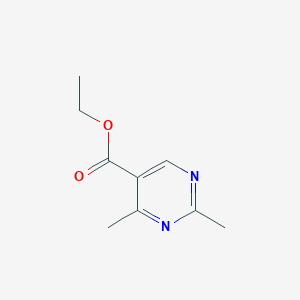

Ethyl 2,4-dimethylpyrimidine-5-carboxylate

概述

描述

Ethyl 2,4-dimethylpyrimidine-5-carboxylate is an organic compound with the molecular formula C9H12N2O2. It belongs to the class of pyrimidine derivatives, which are heterocyclic aromatic organic compounds containing a pyrimidine ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

准备方法

Synthetic Routes and Reaction Conditions

Ethyl 2,4-dimethylpyrimidine-5-carboxylate can be synthesized through several methods. One common method involves the reaction of 2,4-dimethylpyrimidine-5-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

Ethyl 2,4-dimethylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted pyrimidines .

科学研究应用

Biological Activities

Ethyl 2,4-dimethylpyrimidine-5-carboxylate exhibits a wide range of biological activities, making it a valuable compound in drug discovery and development. Some notable activities include:

- Anticancer Activity : Compounds with similar structures have shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types .

- Antimicrobial Properties : Research indicates that derivatives of pyrimidines can exhibit antibacterial and antifungal activities, suggesting that this compound may also possess such properties .

- Anti-inflammatory Effects : Some studies have reported anti-inflammatory activities associated with pyrimidine derivatives, which could be beneficial in treating inflammatory diseases .

Case Study 1: Anticancer Research

A study published in a reputable journal explored the anticancer properties of various pyrimidine derivatives. This compound was included in a series of compounds tested against human cancer cell lines. The results demonstrated significant inhibition of cell growth, indicating its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, this compound was tested against several bacterial strains. The compound exhibited promising antibacterial activity, particularly against Gram-positive bacteria. This suggests its utility in developing new antimicrobial agents .

作用机制

The mechanism of action of ethyl 2,4-dimethylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Ethyl 2,4-dimethylpyrimidine-5-carboxylate can be compared with other similar compounds, such as:

Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

Ethyl 2,4-dichloropyrimidine-5-carboxylate: Contains chlorine atoms, which can significantly alter its chemical properties and reactivity.

2,4-Dimethylpyrimidine-5-carboxylic acid: The carboxylic acid form of the compound, which can be used as a precursor in the synthesis of esters like this compound

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, making it a valuable compound in various research and industrial applications.

生物活性

Ethyl 2,4-dimethylpyrimidine-5-carboxylate is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring with two methyl groups at the 2 and 4 positions and an ethyl ester group at the 5 position. This structure enhances its solubility and reactivity compared to other pyrimidine derivatives, making it a valuable candidate for biological evaluation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in microbial growth and cancer cell proliferation. For instance, it has shown potential as an inhibitor of dihydrofolate reductase, an enzyme critical in DNA synthesis and repair .

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

- Anticancer Effects : Research has demonstrated that this compound can induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of signaling pathways related to cell survival .

Biological Activity Overview

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The compound's ability to disrupt bacterial cell wall integrity was confirmed through microscopy analysis.

Case Study 2: Anticancer Activity

In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed that the compound induced apoptosis characterized by increased Annexin V staining and caspase activation. Further investigation into the molecular pathways indicated modulation of the PI3K/Akt signaling pathway .

Research Findings

Recent literature highlights several promising findings regarding the biological activity of this compound:

- Antimicrobial Properties : The compound has been shown to possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Cytotoxicity in Cancer Cells : this compound demonstrated significant cytotoxic effects on various cancer cell lines while exhibiting minimal toxicity to normal cells.

- Potential as a Drug Candidate : Given its favorable pharmacological profile, this compound is being explored as a lead candidate for further drug development aimed at treating infections and cancers .

常见问题

Basic Research Questions

Q. What are the validated synthetic routes for Ethyl 2,4-dimethylpyrimidine-5-carboxylate, and how can purity be optimized?

A multi-step synthesis approach is typically employed, involving condensation reactions and subsequent functional group modifications. Critical steps include:

- Intermediate characterization : Use NMR (¹H/¹³C) to verify regioselectivity during pyrimidine ring formation. For example, confirm methyl group positions via 2D NMR (COSY, HSQC) to avoid structural ambiguities .

- Purification : Recrystallization from ethanol or methanol is recommended, with purity assessed by HPLC (≥95% by area normalization). Monitor by TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) to ensure minimal byproducts .

- Yield optimization : Adjust stoichiometry of reactants (e.g., ethyl acetoacetate and amidine derivatives) and reaction time under reflux conditions (e.g., 12–24 hrs at 80°C) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE requirements : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Use N95/P3 respirators if aerosolization is possible during weighing .

- Engineering controls : Perform reactions in fume hoods with negative pressure. Store in amber glass containers under inert gas (N₂/Ar) to prevent hydrolysis .

- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb spills using silica-based materials. Avoid contact with strong oxidizers (e.g., peroxides) .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ groups (δ 2.3–2.6 ppm) and ester carbonyl (δ ~165 ppm) .

- IR : Confirm ester C=O stretch at ~1720 cm⁻¹ and pyrimidine ring vibrations at 1550–1600 cm⁻¹ .

- Crystallography : Use SHELX-97 for structure refinement. Validate hydrogen bonding networks (e.g., C–H···O interactions) via PLATON to ensure geometric accuracy .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved during structural refinement?

- Data validation : Employ checkCIF/PLATON to flag outliers (e.g., ADP mismatches, bond-length discrepancies). Re-examine diffraction images for twinning or indexing errors .

- Refinement strategies : Use SHELXL’s TWIN/BASF commands for twinned datasets. For disordered groups, apply PART instructions and restrain anisotropic displacement parameters .

- Cross-validation : Compare with analogous structures (e.g., ethyl pyrimidine carboxylates in the Cambridge Structural Database) to validate bond angles and torsional conformations .

Q. What experimental design principles address bioactivity contradictions across studies?

- Control variables : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C incubation) to minimize variability in enzyme inhibition studies. Use positive controls (e.g., known kinase inhibitors) for calibration .

- Mechanistic studies : Perform kinetic assays (e.g., IC₅₀ determination) under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition modes .

- Computational docking : Validate bioactivity using AutoDock Vina with PyMOL visualization. Compare binding poses in homology models (e.g., EGFR kinase) to identify critical π-π stacking interactions .

Q. How can structure-activity relationships (SAR) be systematically investigated for derivatives?

- Synthetic modifications : Introduce substituents at the 2- and 4-positions (e.g., halogens, alkyl chains) via nucleophilic substitution. Monitor electronic effects via Hammett σ values .

- Biological testing : Screen derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Correlate IC₅₀ values with logP (lipophilicity) to assess membrane permeability .

- QSAR modeling : Utilize Gaussian 16 for DFT calculations (e.g., HOMO-LUMO gaps) and build regression models using MOE to predict activity cliffs .

Q. Methodological Considerations

- Data reproducibility : Archive raw diffraction data (e.g., .hkl files) and NMR spectra (FID files) in institutional repositories. Use CIF validation reports for crystallographic submissions .

- Ethical compliance : Adhere to institutional biosafety protocols for in vitro testing. Document disposal of hazardous waste per EPA guidelines .

属性

IUPAC Name |

ethyl 2,4-dimethylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-4-13-9(12)8-5-10-7(3)11-6(8)2/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMYQNCFRCBDFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30944923 | |

| Record name | Ethyl 2,4-dimethylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2226-86-0 | |

| Record name | 2226-86-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2,4-dimethylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。